N~2~-(3-methylbutyl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine
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Overview
Description
N2-(3-METHYLBUTYL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group at the 5-position, a phenyl group at the N4 position, and a 3-methylbutyl group at the N2 position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-METHYLBUTYL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using concentrated nitric acid and sulfuric acid.
Substitution Reactions: The phenyl and 3-methylbutyl groups can be introduced through nucleophilic substitution reactions using appropriate halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-(3-METHYLBUTYL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and 3-methylbutyl groups can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base catalysts like sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Hydrolysis: Amines and carboxylic acids.
Scientific Research Applications
N2-(3-METHYLBUTYL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-METHYLBUTYL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl and 3-methylbutyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes, influencing its activity and specificity.
Comparison with Similar Compounds
N2-(3-METHYLBUTYL)-5-NITRO-N4-PHENYLPYRIMIDINE-2,4,6-TRIAMINE can be compared with other pyrimidine derivatives such as:
5-Nitro-2,4,6-triaminopyrimidine: Lacks the phenyl and 3-methylbutyl groups, resulting in different chemical and biological properties.
N4-Phenyl-2,4,6-triaminopyrimidine: Lacks the nitro and 3-methylbutyl groups, affecting its reactivity and applications.
N2-(3-Methylbutyl)-2,4,6-triaminopyrimidine:
Properties
Molecular Formula |
C15H20N6O2 |
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Molecular Weight |
316.36 g/mol |
IUPAC Name |
2-N-(3-methylbutyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H20N6O2/c1-10(2)8-9-17-15-19-13(16)12(21(22)23)14(20-15)18-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H4,16,17,18,19,20) |
InChI Key |
JKVGWZAIRBQROR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC(=C(C(=N1)NC2=CC=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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